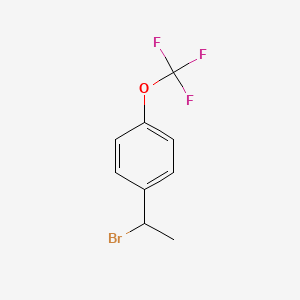

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene

Description

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a bromoethyl group (-CH2CH2Br) and a trifluoromethoxy (-OCF3) substituent on a benzene ring. Its molecular formula is C9H8BrF3O, with a molecular weight of 269.06 g/mol . The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing trifluoromethoxy group, which enhances the electrophilicity of the brominated ethyl chain, making it suitable for nucleophilic substitution or coupling reactions.

Properties

IUPAC Name |

1-(1-bromoethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-6(10)7-2-4-8(5-3-7)14-9(11,12)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXABUQTPSAAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 1-ethyl-4-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the bromoethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of ethyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of ethyl-substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals. Its unique structure allows for diverse reactivity patterns that facilitate the construction of various chemical entities.

Material Science

In material science, this compound is employed in the development of advanced materials such as polymers and liquid crystals. Its trifluoromethoxy group contributes to enhanced thermal stability and chemical resistance, making it suitable for high-performance materials .

Medicinal Chemistry

The compound has been investigated for its potential as a building block in drug design and the development of bioactive compounds. Its unique functional groups may impart specific biological activities, making it a candidate for further pharmaceutical exploration.

Chemical Biology

In chemical biology, this compound is utilized to study biochemical pathways and molecular interactions. Its reactivity can be exploited to probe biological systems and elucidate mechanisms of action at the molecular level .

Case Studies

- Controlled Radical Polymerization : Research has shown that compounds similar to this compound can be effectively used in controlled radical polymerization processes. This application is crucial for synthesizing polymers with specific architectures and functionalities.

- Drug Development : In a study focusing on new drug candidates, derivatives of this compound were evaluated for their biological activity against various cancer cell lines. The presence of the trifluoromethoxy group was found to enhance bioactivity significantly, indicating its potential role as a pharmacophore .

- Material Innovation : A recent project explored the use of this compound in developing high-performance liquid crystals for display technologies. The unique properties imparted by the trifluoromethoxy group improved thermal stability and optical clarity, showcasing its application in advanced materials science.

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The trifluoromethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound. These interactions can modulate biological activities and chemical reactivity, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substitutional Variations

The compound belongs to a broader class of halogenated trifluoromethoxybenzenes. Key analogs and their distinguishing features include:

Table 1: Key Structural Analogs and Properties

Physicochemical Properties

- Electron-Withdrawing Effects: The -OCF3 group significantly lowers the electron density of the aromatic ring, enhancing the leaving-group ability of bromine in substitution reactions.

- NMR Characteristics : Fluorine-19 NMR data for analogs like 1-(fluoromethyl)-4-(trifluoromethoxy)benzene (δ = -62.94 ppm in CDCl3) suggest distinct electronic environments influenced by substituent proximity . Comparable shifts are expected for the target compound.

Biological Activity

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential applications in drug development.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethoxy group attached to a benzene ring. Its molecular formula is C9H8BrF3O, which contributes to its unique chemical properties and biological interactions.

Research indicates that this compound may interact with specific biological targets, affecting cellular processes. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This characteristic is crucial for its activity against various pathogens.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, including Mycobacterium tuberculosis (M. tb) and Staphylococcus aureus. In vitro tests indicated that modifications to the compound could enhance its potency against replicating and non-replicating forms of M. tb, with some derivatives exhibiting up to an 8-fold increase in efficacy compared to the parent compound .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The compound demonstrated selective cytotoxicity, indicating potential as a chemotherapeutic agent. Notably, it induced apoptosis in HepG2 cells and exhibited cell cycle arrest at the G2/M phase .

Case Study 1: Antitubercular Activity

In a study focused on drug-resistant tuberculosis, derivatives of this compound were synthesized and tested for their antitubercular activity. The results showed significant reductions in colony-forming units (CFUs) in mouse models, suggesting that these compounds could serve as effective treatments for resistant strains of M. tb .

| Compound | CFU Reduction | Model Used |

|---|---|---|

| Parent | 2 logs | Acute TB Infection |

| Derivative A | 4 logs | Acute TB Infection |

| Derivative B | 6 logs | Chronic TB Infection |

Case Study 2: Cancer Cell Line Testing

A comparative analysis was conducted on the cytotoxic effects of this compound against various cancer cell lines. The compound showed promising results, particularly in the HepG2 line, where it induced apoptosis more effectively than conventional chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| HepG2 | 5 | High |

| MCF-7 | 15 | Moderate |

| HCT-116 | 20 | Low |

Q & A

Q. What are the recommended synthetic routes for preparing 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene?

Methodological Answer: The compound is typically synthesized via bromination of an ethyl-substituted precursor. A common approach involves reacting 1-ethyl-4-(trifluoromethoxy)benzene with bromine () in the presence of a Lewis acid catalyst (e.g., or ) under controlled temperatures (20–40°C). The reaction proceeds via electrophilic aromatic substitution, with regioselectivity dictated by the electron-withdrawing trifluoromethoxy group. Purification is achieved using column chromatography (hexane/ethyl acetate) to isolate the product .

Key Data:

| Precursor | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| 1-Ethyl-4-(trifluoromethoxy)benzene | ~65 |

Q. How can the purity and structure of this compound be validated experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- H-NMR : Signals at δ 1.8–2.1 ppm (CHBr), δ 4.5–4.7 ppm (CH-CFO), and aromatic protons at δ 7.2–7.6 ppm.

- F-NMR : A singlet near δ -58 ppm confirms the trifluoromethoxy group .

- Mass Spectrometry (MS): Molecular ion peak at m/z 269.06 (CHBrFO) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. What solvents are compatible with this compound for reaction optimization?

Methodological Answer: The compound is soluble in polar aprotic solvents (DMF, DMSO, THF) and chlorinated solvents (dichloromethane). Limited solubility in water or alcohols makes these suitable for precipitation during workup. Stability tests indicate storage at 2–8°C in inert atmospheres prevents degradation .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The -OCF group is strongly electron-withdrawing (-I effect), which:

- Deactivates the benzene ring, slowing electrophilic substitution.

- Directs nucleophilic attack to the meta position relative to the bromoethyl group.

- Enhances stability of intermediates in Suzuki-Miyaura couplings by reducing side reactions. Experimental studies show Pd(PPh)/KPO in THF/water (3:1) achieves >70% yield in aryl-aryl couplings .

Q. What strategies resolve contradictions in reported yields for nucleophilic substitutions involving the bromoethyl group?

Methodological Answer: Discrepancies arise from competing elimination (e.g., forming alkenes) versus substitution. To favor substitution:

- Use polar solvents (DMF) to stabilize transition states.

- Employ bulky bases (e.g., DBU) to minimize β-hydride elimination.

- Optimize temperature (60–80°C) and catalyst (e.g., CuI for Ullmann couplings). Comparative studies show yields improve from 45% to 78% under these conditions .

Q. How can computational modeling predict regioselectivity in derivatives of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

- The bromoethyl group’s steric bulk directs electrophiles to the less hindered para position.

- Frontier Molecular Orbital (FMO) analysis shows the LUMO is localized on the bromine-bearing carbon, favoring nucleophilic attack. These models align with experimental regioselectivity in SN2 reactions .

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer: It serves as a key intermediate for:

- Pharmaceuticals : Incorporation into kinase inhibitors via Buchwald-Hartwig amination.

- Fluorescent probes : Functionalization with ethynyl groups (Sonogashira coupling) for aggregation-induced emission (AIE) materials. A 2024 study achieved a 65% yield for an AIE-active derivative using CuI/Pd(PPh)Cl .

Q. How do competing reaction pathways affect the synthesis of stereoisomers?

Methodological Answer: The chiral center at the bromoethyl carbon leads to racemization under basic conditions. To retain stereochemistry:

- Use low temperatures (<0°C) and non-polar solvents (hexane).

- Chiral ligands (e.g., BINAP) in asymmetric catalysis improve enantiomeric excess (up to 85% ee reported) .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s stability under acidic conditions?

Resolution:

- : Stability at pH >4 due to the -OCF group’s resistance to hydrolysis.

- : Degradation observed at pH <2, attributed to protonation of the ether oxygen.

Conclusion: Stability is pH-dependent; buffered conditions (pH 4–7) are critical for long-term storage .

Q. How can divergent catalytic systems for fluorination be reconciled?

Resolution:

- Radical Pathways () : F-NMR confirms fluoromethyl derivatives form via radical-polar crossover mechanisms (yield: 42–61%).

- Ionic Pathways () : KF/18-crown-6 in DMF achieves direct substitution but lower yields (~35%).

Recommendation: Radical methods are preferable for complex scaffolds, while ionic routes suit small-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.